molecular formula C22H16N6OS B2651104 N-(naphthalen-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868969-59-9

N-(naphthalen-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2651104
CAS No.: 868969-59-9
M. Wt: 412.47
InChI Key: QEYAFNMWZZSKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a pyridin-4-yl substituent at position 3 and a sulfanyl acetamide moiety linked to naphthalen-1-yl at position 4.

Properties

IUPAC Name

N-naphthalen-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6OS/c29-20(24-18-7-3-5-15-4-1-2-6-17(15)18)14-30-21-9-8-19-25-26-22(28(19)27-21)16-10-12-23-13-11-16/h1-13H,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYAFNMWZZSKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:\text{N naphthalen 1 yl 2 3 pyridin 4 yl 1 2 4 triazolo 4 3 b pyridazin 6 yl sulfanyl}acetamide}

Anti-inflammatory Activity

Research indicates that compounds similar to N-(naphthalen-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide exhibit significant anti-inflammatory properties. For instance, studies have shown that related triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound's structure may enhance its interaction with COX-II, making it a candidate for developing anti-inflammatory drugs .

Anticancer Potential

The compound's ability to modulate signaling pathways involved in cancer progression has been explored. Some derivatives of triazolopyridazine have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation . The mechanism often involves the inhibition of kinases that are pivotal in cancer cell survival.

Antimicrobial Properties

There is growing interest in the antimicrobial effects of compounds containing triazole and pyridine moieties. These compounds have shown efficacy against various bacterial strains and fungi. The presence of the naphthalene group may enhance lipophilicity, improving membrane penetration and antimicrobial activity .

Case Study 1: Inhibition of COX Enzymes

A series of studies focused on the design of COX inhibitors have highlighted the effectiveness of naphthalenyl and triazolopyridazine derivatives. For example, one study reported that a related compound exhibited an IC50 value of 0.52 μM against COX-II, indicating potent inhibitory activity compared to standard drugs like Celecoxib .

Case Study 2: Cytotoxicity Against Cancer Cells

Another research effort evaluated the cytotoxic effects of a triazolopyridazine derivative on breast cancer cell lines. The study found that the compound induced apoptosis through the intrinsic pathway, with an IC50 value significantly lower than that of conventional chemotherapeutics .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease state.

Comparison with Similar Compounds

Target Compound

  • Core : [1,2,4]Triazolo[4,3-b]pyridazine.
  • Key Substituents :
    • Pyridin-4-yl at position 3.
    • Sulfanyl acetamide-naphthalen-1-yl at position 5.

Analog 1: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m)

  • Core : 1,2,3-Triazole.
  • Key Substituents :
    • Naphthalen-1-yloxy-methyl at position 4.
    • Phenyl/nitrophenyl acetamide at position 1 .

Analog 2: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide

  • Core : 1,2,4-Triazole.
  • Key Substituents :
    • Furan-2-yl at position 5.
    • Sulfanyl acetamide at position 3 .

Comparison :

  • Pyridinyl substituents (target) vs. nitrophenyl (Analog 1) or furan (Analog 2) alter electronic properties: pyridinyl may enhance solubility and metal coordination, whereas nitrophenyl/furan groups prioritize electron-withdrawing or hydrogen-bonding effects .

Comparison :

  • Analog 1 uses copper-catalyzed azide-alkyne cycloaddition (CuAAC), a high-yielding, regioselective method ideal for triazole synthesis.
  • Analog 2 relies on alkylation followed by cyclization, which may introduce variability in purity.
  • The target compound likely requires multi-step synthesis involving pyridazine ring formation, which is more complex than triazole-based analogs.

Comparison :

  • Analog 2 demonstrated anti-exudative activity, suggesting sulfanyl acetamides may modulate inflammatory pathways. The target’s pyridazine core could enhance kinase inhibition, but direct data are lacking .

Biological Activity

N-(naphthalen-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C20H17N5OS\text{C}_{20}\text{H}_{17}\text{N}_{5}\text{OS}

This structure includes a naphthalene moiety and a triazolopyridazine unit connected via a sulfanyl group, which is hypothesized to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many derivatives show potential as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Antimicrobial Activity : The presence of the triazole ring is associated with antimicrobial properties against various bacterial strains.

Anticancer Activity

Recent studies have demonstrated that related compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 0.39 μM to 3.16 μM against breast cancer cell lines (MCF-7) . Such potency suggests that this compound might also possess similar anticancer properties.

Anti-inflammatory Activity

The compound's potential as a COX inhibitor has been highlighted in various studies. For example, derivatives have shown IC50 values as low as 0.011 μM against COX-II, indicating strong anti-inflammatory activity . This suggests that this compound could be explored further for its therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of compounds with similar scaffolds has been evaluated against various pathogens. For instance, studies have shown significant inhibition against strains such as Escherichia coli and Staphylococcus aureus using agar well diffusion methods . The minimum inhibitory concentration (MIC) values were determined to assess the effectiveness compared to standard antibiotics.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityIC50 (μM)
Similar DerivativeAnticancer (MCF-7)0.39
PYZ3COX-II Inhibition0.011
Various DerivativesAntimicrobialVaries

Q & A

Q. What are the critical steps in synthesizing N-(naphthalen-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step organic reactions:

  • Intermediate preparation : Pyridazinyl and triazolo intermediates are synthesized first, often via cyclization reactions using reagents like pyridine or triazole derivatives .
  • Coupling reactions : The sulfanyl acetamide moiety is introduced via nucleophilic substitution or thiol-ene reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

  • Spectroscopy : 1^1H/13^13C NMR for structural confirmation, IR for functional group analysis (e.g., amide C=O stretch at ~1670 cm1^{-1}) .
  • Chromatography : HPLC with UV detection to assess purity and stability under varying pH/temperature .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Solvent compatibility : Stable in DMSO for >6 months but degrades in aqueous buffers (pH <3 or >10) within weeks .
  • Light sensitivity : UV/Vis spectroscopy confirms photodegradation under direct light, necessitating dark storage .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts : Cu(OAc)2_2 or Pd catalysts enhance coupling efficiency in triazolo-pyridazine formation .
  • Temperature control : Maintaining 60–80°C during cyclization steps minimizes side reactions .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Assay variability : Standardize in vitro protocols (e.g., ATPase inhibition assays) across labs .
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or nitrophenyl variants) to identify SAR trends .
  • Computational docking : Use molecular dynamics simulations to validate binding modes with target proteins (e.g., kinases) .

Q. How can computational methods predict the compound’s 3D conformation and reactivity?

Advanced approaches include:

  • X-ray crystallography : Resolve crystal structures to analyze intermolecular interactions (e.g., π-π stacking with pyridinyl groups) .
  • Quantum chemical calculations : Density Functional Theory (DFT) models predict electrophilic/nucleophilic sites for reaction pathway optimization .
  • Molecular docking : AutoDock or Schrödinger Suite simulations assess binding affinity to biological targets (e.g., cancer-related kinases) .

Q. What methodologies validate the compound’s pharmacokinetic properties?

Key experiments involve:

  • In vitro ADME : Caco-2 cell assays for permeability, microsomal stability tests for metabolic half-life .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction in serum .
  • In vivo PK : Rodent studies with LC-MS/MS quantification to track bioavailability and clearance rates .

Q. How does the compound’s reactivity compare to analogs with modified aryl groups?

Substituent effects include:

  • Electron-withdrawing groups (e.g., nitro, cyano): Increase electrophilicity at the sulfanyl moiety, enhancing nucleophilic substitution rates .
  • Steric hindrance : Bulky substituents (e.g., naphthalen-1-yl) reduce reaction rates in coupling steps but improve target selectivity .
  • Hydrogen bonding : Methoxy or acetamido groups enhance solubility and interaction with polar enzyme active sites .

Methodological Recommendations

  • Contradiction resolution : Use orthogonal analytical techniques (e.g., NMR + HRMS) to confirm structural assignments when spectral data conflicts .
  • Scale-up synthesis : Transition from batch to continuous flow reactors to maintain yield consistency at gram-scale production .
  • Biological testing : Pair in vitro assays with zebrafish or organoid models for preliminary toxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.